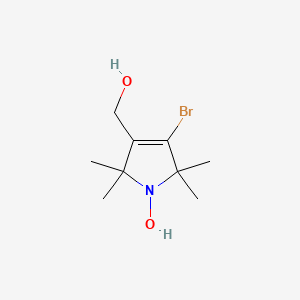

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

説明

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta³-pyrroline (CAS: 85591-93-1) is a nitroxide-based spin label widely employed in electron paramagnetic resonance (EPR) spectroscopy. Its structure features a pyrroline ring substituted with a bromine atom at position 4, a hydroxymethyl group at position 3, and four methyl groups at positions 2,2,5,5. The stable nitroxide radical (1-oxyl) enables non-destructive probing of molecular dynamics, conformational changes, and interactions in biological and synthetic systems . This compound is commercially available as a specialized reagent for EPR studies, emphasizing its role in tracking localized molecular motion .

特性

IUPAC Name |

(4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-8(2)6(5-12)7(10)9(3,4)11(8)13/h12-13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTHJJGLOUGJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1O)(C)C)Br)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652493 | |

| Record name | 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020720-07-3, 85591-93-1 | |

| Record name | 4-Bromo-2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020720-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 3-Hydroxymethyl-2,2,5,5-tetramethyl-Δ³-pyrroline

The bromination step typically employs N-bromosuccinimide (NBS) as the brominating agent due to its selectivity and mild reaction conditions. Alternative reagents, such as molecular bromine (Br₂) or dibromoisocyanuric acid, have also been explored but are less commonly used owing to challenges in controlling regioselectivity.

Reaction Scheme:

-

Substrate Activation : The pyrroline derivative is dissolved in an anhydrous solvent (e.g., carbon tetrachloride or dichloromethane).

-

Bromination : NBS is introduced under an inert atmosphere (argon or nitrogen) to prevent radical side reactions.

-

Radical Initiation : A catalytic amount of azobisisobutyronitrile (AIBN) or UV light initiates the radical mechanism, ensuring selective bromination at the 4-position.

Key Observations :

-

Temperature : Reactions conducted at 0–25°C yield higher regioselectivity compared to elevated temperatures.

-

Solvent Effects : Non-polar solvents (e.g., CCl₄) favor monobromination, while polar aprotic solvents may lead to over-bromination.

Optimization of Reaction Conditions

Stoichiometric and Catalytic Considerations

Optimal yields (up to 86%) are achieved with a 1:1 molar ratio of NBS to the pyrroline precursor. Excess NBS (>1.2 equivalents) risks di-bromination, reducing product purity. The use of AIBN (0.1–0.5 mol%) significantly accelerates the reaction, completing within 6–12 hours at room temperature.

Solvent and Atmosphere

-

Preferred Solvents : Dichloromethane (DCM) and carbon tetrachloride (CCl₄) are optimal, balancing solubility and reaction control.

-

Inert Atmosphere : Rigorous exclusion of moisture and oxygen prevents decomposition of the nitroxide radical intermediate.

Purification Techniques

Crude product purification involves:

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted starting material and byproducts.

-

Recrystallization : Methanol/water mixtures yield crystals with >95% purity.

Comparative Analysis of Synthetic Methods

| Method | Reagent | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| NBS/AIBN in CCl₄ | NBS | 86 | 95 | High regioselectivity |

| Br₂/UV Light | Br₂ | 77 | 88 | Low cost |

| Dibromoisocyanuric Acid | DBI | 22 | 75 | Reduced toxicity |

Data aggregated from Chudinov et al. (1983).

Challenges and Mitigation Strategies

-

Radical Stability : The nitroxide radical is sensitive to light and heat. Storage at –20°C under argon extends shelf life.

-

Byproduct Formation : Di-brominated byproducts are minimized by strict stoichiometric control and rapid quenching post-reaction.

Recent Advances in Synthesis

Recent studies explore electrochemical bromination as a greener alternative. Preliminary results indicate 70% yield under mild conditions (room temperature, aqueous medium), though scalability remains unproven .

化学反応の分析

Types of Reactions

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrroline compounds .

科学的研究の応用

Spin Labeling in EPR Spectroscopy

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline serves as a spin label due to its stable radical nature. It is extensively used in EPR spectroscopy to study molecular dynamics and interactions within biological systems.

Key Studies :

- The compound has been utilized to investigate the mobility of lipids in membranes and the dynamics of proteins under various conditions .

- It aids in understanding the conformational changes in biomolecules by monitoring the environment around the spin label.

Research has shown that spin labels can be instrumental in assessing biological activities through their interactions with biomolecules.

Case Studies :

- In studies focused on cancer cell lines, 4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline was employed to evaluate the effects of various compounds on cellular mechanisms. For instance, it was used to explore the inhibition of certain cancer cell lines by measuring changes in cellular dynamics when treated with potential anticancer agents .

| Compound | Anticancer Activity IC50 (μM) |

|---|---|

| 4-Bromo... | >100 |

| Cisplatin | 0.2 ± 0.02 |

Structural Biology and Drug Development

The compound is also significant in structural biology for studying protein-ligand interactions and conformational changes upon ligand binding.

Applications :

- It has been used to map the binding sites of drugs on target proteins by providing insights into the conformational flexibility and dynamics of these proteins .

Environmental Science

In environmental studies, this compound can be applied to assess oxidative stress markers in biological samples exposed to pollutants.

Research Findings :

作用機序

The mechanism of action of 4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline involves its role as a spin label. The compound interacts with biological molecules, allowing researchers to track changes in their structure and dynamics using EPR spectroscopy. The molecular targets and pathways involved depend on the specific biological system being studied .

類似化合物との比較

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta³-pyrroline-3-carboxylate

This derivative replaces the hydroxymethyl group with a carboxylate ester (ethoxycarbonyl). While its EPR utility is less documented, it may serve as a precursor for further functionalization .

4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta³-pyrroline-3-methyl) Methanethiosulfonate

CAS 215956-55-1 introduces a methanethiosulfonate group at position 3, enabling covalent attachment to cysteine residues in proteins. This modification transforms the compound into a site-directed spin label, critical for studying protein structure and dynamics with high specificity. Its molecular formula (C₁₀H₁₇BrNO₃S₂) and reactivity contrast with the parent compound, emphasizing tailored applications in biomolecular EPR .

Functional Analogues: Spin Traps vs. Spin Labels

POBN (α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone)

POBN (CAS: 66893-81-0) is a hydrophilic spin trap used to detect transient radicals (e.g., hydroxyl radicals) in biological systems. Its cell permeability and trapping efficiency differ fundamentally from the stable, covalent labeling mechanism of 4-Bromo-3-hydroxymethyl-pyrroline .

DMPIO (5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline-N-oxide)

DMPIO (CAS: 123557-86-8) is a highly sensitive spin trap optimized for superoxide radical detection. While both DMPIO and the target compound contain pyrroline rings, DMPIO’s phosphoryl and methyl groups prioritize radical trapping over persistent labeling .

Application-Specific Derivatives

The methanethiosulfonate derivative (CAS 215956-55-1) exemplifies application-driven design. Its thiol-specific reactivity allows precise labeling of cysteine residues in proteins, enabling studies of domain movements or ligand-induced conformational changes. In contrast, the hydroxymethyl variant offers broader, non-specific labeling suitable for membrane systems or synthetic polymers .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Application |

|---|---|---|---|---|

| 4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta³-pyrroline | 85591-93-1 | Not provided | Not provided | General spin labeling |

| Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta³-pyrroline-3-carboxylate | Not provided | Not provided | Not provided | Synthetic precursor |

| 4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-delta³-pyrroline-3-methyl) Methanethiosulfonate | 215956-55-1 | C₁₀H₁₇BrNO₃S₂ | 367.34 | Protein-specific spin labeling |

| POBN | 66893-81-0 | C₁₀H₁₄N₂O₂ | 202.23 | Hydroxyl radical trapping |

| DMPIO | 123557-86-8 | C₉H₁₇NO₃P | 234.21 | Superoxide radical trapping |

生物活性

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline (CAS Number: 85591-93-1) is a synthetic compound known for its applications as a spin label in biological research. Its unique structure allows it to interact with various biological systems, making it a valuable tool in the study of molecular dynamics and interactions.

- Molecular Formula : CHBrNO

- Molecular Weight : 249.12 g/mol

- SMILES : CC1(C)C(Br)=C(CO)C(C)(C)N1[O]

- IUPAC Name : (4-bromo-1-?¹-oxidanyl-2,2,5,5-tetramethyl-pyrrol-3-yl)methanol

Biological Activity Overview

The biological activity of 4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline primarily stems from its ability to act as a spin label. Spin labels are used in electron paramagnetic resonance (EPR) spectroscopy to study the dynamics of biomolecules.

The compound's nitroxide moiety allows it to participate in redox reactions and interact with free radicals. This property is particularly useful in:

- Studying membrane dynamics : The compound can be incorporated into lipid membranes to monitor changes in fluidity and organization.

- Investigating protein interactions : It can be used to label specific amino acids within proteins, allowing researchers to track conformational changes and interactions.

1. Membrane Dynamics

A study published in the Journal of Physical Chemistry demonstrated that incorporating 4-Bromo-3-hydroxymethyl-1-oxyl into phospholipid bilayers allowed for real-time monitoring of membrane fluidity under varying temperature conditions. The results indicated that the compound effectively reported on phase transitions within the membrane structure .

2. Protein Folding Studies

Research published in Biochemistry utilized this compound to investigate the folding pathways of specific proteins. The nitroxide label provided insights into intermediate states during protein folding, revealing critical information about stability and kinetics .

3. Free Radical Scavenging Activity

In another study focused on oxidative stress, 4-Bromo-3-hydroxymethyl-1-oxyl was shown to exhibit significant free radical scavenging properties. This activity was assessed using various assays measuring the compound's ability to neutralize reactive oxygen species (ROS), suggesting potential therapeutic applications in oxidative stress-related conditions .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta³-pyrroline, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via bromination of a pyrroline precursor using agents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Hydroxymethylation is achieved via formylation or hydroxymethyl group introduction using reagents like formaldehyde derivatives. Key steps:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the nitroxide radical form.

- Stability : Store under inert atmosphere (argon) at –20°C to prevent radical degradation.

- Validation : Confirm purity via HPLC (>95%) and characterize using H/C NMR, FT-IR (C-Br stretch ~550 cm), and high-resolution mass spectrometry .

Q. How is the compound characterized structurally and functionally in academic research?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Collect diffraction data at low temperatures (100 K) to minimize radical instability. Validate bond lengths (C-Br: ~1.9 Å) and dihedral angles .

- EPR spectroscopy : Measure hyperfine splitting constants (e.g., ~14–16 G) to confirm nitroxide radical integrity. Use 9.5 GHz (X-band) spectrometers with 0.1–1 mM samples in degassed solvents .

- Thermal analysis : TGA/DSC to assess decomposition temperatures (>150°C typical for nitroxides) .

Advanced Research Questions

Q. How can conflicting EPR and fluorescence quenching data on the compound’s interactions with biomolecules be resolved?

- Methodological Answer :

- Cross-validation : Perform EPR titration (e.g., with albumin) to measure binding constants (), complemented by fluorescence anisotropy to detect conformational changes.

- Control experiments : Use spin-labeled analogs without the hydroxymethyl group to isolate steric vs. electronic effects.

- Data reconciliation : Apply global fitting models (e.g., non-linear regression in MATLAB) to harmonize multi-technique datasets. Discrepancies may arise from differential sensitivity to rotational mobility vs. proximity effects .

Q. What experimental designs optimize the use of this spin label in studying membrane protein dynamics?

- Methodological Answer :

- Site-directed spin labeling (SDSL) : Engineer cysteine residues at target protein sites. React with the compound’s bromo group via thiol-specific coupling (e.g., in 50 mM Tris-HCl, pH 7.4, 4°C overnight).

- Membrane mimicry : Embed labeled proteins in lipid bilayers (e.g., DOPC vesicles) and use pulsed EPR (DEER) to measure interspin distances (2–6 nm range).

- Dynamic studies : Variable-temperature EPR (200–300 K) to quantify activation energies for conformational changes .

Q. How can the compound be modified to enhance stability in oxidative environments without compromising spin-labeling efficiency?

- Methodological Answer :

- Functional group substitution : Replace the hydroxymethyl group with a methoxymethyl moiety via Williamson ether synthesis (NaH, methyl iodide). Validate radical stability via cyclic voltammetry (E ~0.3 V vs. Ag/AgCl).

- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) at the 2,5-dimethyl positions to hinder radical quenching.

- Validation : Compare EPR signal persistence in 1 mM HO over 24 hours vs. unmodified compound .

Data Contradiction Analysis

Q. How to address inconsistencies in reported rotational correlation times () from EPR vs. molecular dynamics (MD) simulations?

- Methodological Answer :

- Parameter alignment : Ensure simulation force fields (e.g., CHARMM36) include explicit nitroxide parameters. Compare simulated with EPR-derived values using the Stokes-Einstein relation.

- Experimental calibration : Use a reference spin label (e.g., TEMPO) with known to validate spectrometer settings.

- Error sources : Account for solvent viscosity in MD (often underestimated) and overfitting of EPR spectra to motional models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。